(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
Overview
Description
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-pyridinecarboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinylmethylene group can be reduced to form the corresponding pyridylmethyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the thiazolidinone core.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiazolidinone core is particularly significant, as this moiety is known to interact with various biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with key molecular targets. The thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxothiazolidin-4-one, share similar biological activities.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide, exhibit enhanced solubility and bioavailability.
Uniqueness
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of its thiazolidinone core and morpholine ring. This combination imparts both biological activity and favorable physicochemical properties, making it a valuable compound for further research and development.
Biological Activity
(Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound features a thioxothiazolidinone core, which is known for its potential in various therapeutic applications. Its structural components include:
- Morpholine ring : Enhances solubility and biological activity.
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Thioxothiazolidinone core : Implicated in various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, thereby reducing tumor growth .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating specific signaling pathways.
Table 1: Summary of Anticancer Activity
Activity Type | Mechanism of Action | Reference |
---|---|---|
Cell Proliferation | Inhibition of key enzymes | |
Apoptosis Induction | Activation of apoptosis signaling |
Antimicrobial Activity
This compound demonstrates promising antimicrobial properties against various bacterial and fungal strains. The compound disrupts microbial cell membranes, leading to cell death, and has shown effectiveness against resistant strains .
Table 2: Antimicrobial Efficacy
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | |
Pseudomonas aeruginosa | 125.4 μM |
The mechanism of action for this compound involves:
- Enzyme Interaction : The thioxothiazolidinone core interacts with active sites of enzymes, inhibiting their activity.
- Cell Membrane Disruption : In antimicrobial applications, the compound compromises the integrity of microbial cell membranes .
Case Studies
- Anticancer Efficacy in Cell Lines : A study examined the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at nanomolar concentrations .
- Antimicrobial Testing : Another investigation tested the compound against clinical isolates of resistant bacteria, showing substantial antimicrobial activity and highlighting its potential as a new antibiotic candidate .
Properties
IUPAC Name |
(5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c17-12-11(9-10-3-1-2-4-14-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKTTVJOOPWDO-LUAWRHEFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333747 | |
Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666044 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
881817-81-8 | |
Record name | (5Z)-3-morpholin-4-yl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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